1,4-Dimethoxyphthalazine
Description
Historical Context of 1,2-Diazine Systems in Organic Synthesis
The study of 1,2-diazines, which includes pyridazines and their fused derivatives like phthalazines, has a rich history in organic chemistry. thieme-connect.de Initially explored for their fundamental chemical properties, the synthesis of these nitrogen-containing heterocycles has evolved significantly over the decades. thieme-connect.desci-hub.se Early methods often involved condensation reactions, such as the reaction of ω-tetrabromorthoxylene with hydrazine (B178648) to produce the parent phthalazine (B143731). wikipedia.org The development of more sophisticated synthetic strategies, including cyclocondensations and multicomponent reactions, has expanded the accessibility of a diverse range of substituted 1,2-diazine derivatives. nih.govresearchgate.net This has been crucial for investigating their structure-activity relationships and unlocking their potential in various fields.
Significance of the Phthalazine Core Structure in Chemical Research
The phthalazine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. sci-hub.senih.govresearchgate.netresearchgate.net Phthalazine derivatives have been investigated for a wide spectrum of pharmacological activities. sci-hub.seontosight.airesearchgate.net This widespread interest has spurred the development of numerous synthetic methodologies to access functionalized phthalazine derivatives. sci-hub.senih.gov The versatility of the phthalazine core allows for the introduction of various substituents, enabling the fine-tuning of its biological and chemical properties. sci-hub.se
Overview of Electron-Rich Diazine Reactivity
The reactivity of diazines is inherently influenced by the presence of two nitrogen atoms within the aromatic ring, which generally renders them more electron-deficient compared to benzene (B151609). slideserve.comubbcluj.ro This electron deficiency typically makes them susceptible to nucleophilic attack. However, the introduction of electron-donating groups, such as the methoxy (B1213986) groups in 1,4-dimethoxyphthalazine, fundamentally alters this reactivity profile. ubbcluj.ro These substituents increase the electron density of the diazine ring system, making it more akin to an electron-rich aromatic compound.
This heightened electron density makes this compound and similar electron-rich diazines more reactive towards electrophiles. slideserve.com Furthermore, these compounds can participate in unique chemical transformations not typically observed for their electron-deficient counterparts. A notable example is the unprecedented N-chlorinative ring contraction of 1,4-dimethoxyphthalazines when treated with an electrophilic chlorinating reagent like trichloroisocyanuric acid (TCICA). researchgate.netthieme-connect.comresearchgate.net This specific reactivity highlights the unique chemical space occupied by electron-rich diazines. The reaction is believed to proceed through a bicyclization/ring-opening mechanism. researchgate.netthieme-connect.com
Recent research has also explored the oxidative ring contraction of electron-rich 1,2-diazines, where 1,4-dimethoxyphthalazines undergo a ring contraction induced by N-chlorination, resulting in the loss of a nitrogen atom. researchgate.netresearchgate.net This transformation underscores the distinctive reactivity of the this compound scaffold. researchgate.netthieme-connect.com The reaction's efficiency can be influenced by various factors, and mechanistic studies, including DFT calculations, have been employed to understand the process. researchgate.netthieme-connect.com
Interactive Data Table: Properties of Phthalazine
| Property | Value | Reference |
| Molecular Formula | C₈H₆N₂ | wikipedia.org |
| Molar Mass | 130.150 g·mol⁻¹ | wikipedia.org |
| Appearance | Pale yellow needles | wikipedia.org |
| Melting Point | 90 to 91 °C | wikipedia.org |
| Boiling Point | 315 to 317 °C (decomposes) | wikipedia.org |
| Acidity (pKa) | 3.39 | wikipedia.org |
Interactive Data Table: Chemical Information for this compound
| Identifier | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | ontosight.ai |
| CHEMBL ID | CHEMBL1384975 | ontosight.ai |
| CAS Number | 57315-37-4 | ontosight.ai |
| InChIKey | XHZOHQFFKAOCSU-UHFFFAOYSA-N | ontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxyphthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)10(14-2)12-11-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZOHQFFKAOCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345528 | |
| Record name | 1,4-Dimethoxyphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57315-37-4 | |
| Record name | 1,4-Dimethoxyphthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dimethoxyphthalazine and Its Advanced Precursors
Established Synthetic Routes to the 1,4-Dimethoxyphthalazine Moiety
The most conventional and well-documented route to this compound begins with readily available precursors and proceeds through key intermediates. This multi-step process is a foundational method in heterocyclic chemistry.
The synthesis typically commences with the preparation of phthalhydrazide (B32825) (also known as 2,3-dihydrophthalazine-1,4-dione). This intermediate is commonly synthesized by the condensation of a phthalic acid derivative, such as phthalic anhydride (B1165640), with hydrazine (B178648) hydrate. chemicalbook.comorgsyn.org
The next critical step involves the conversion of phthalhydrazide into 1,4-dichlorophthalazine (B42487) . This transformation is a crucial gateway to various 1,4-disubstituted phthalazines. The reaction is generally achieved by treating phthalhydrazide with a strong chlorinating agent. Historically, reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) have been employed. cdnsciencepub.com While the use of PCl₅ can result in an impure product requiring laborious purification, a modified method involving heating phthalhydrazide with PCl₅ in a sealed vessel can produce nearly pure 1,4-dichlorophthalazine in quantitative yield. cdnsciencepub.com Other methods have been developed to improve safety and reduce waste, such as using phosphorus trichloride (B1173362) with a catalyst in acetonitrile (B52724). google.com
With the key intermediate, 1,4-dichlorophthalazine, in hand, the final step is a nucleophilic substitution reaction to introduce the methoxy (B1213986) groups. Treatment of 1,4-dichlorophthalazine with sodium methoxide (B1231860) (NaOMe) in a suitable solvent like methanol (B129727) displaces the chlorine atoms to yield the target compound, This compound . This reaction is a standard Williamson ether synthesis applied to a heterocyclic system.
A summary of the reagents used in the key chlorination step is presented below.
| Precursor | Reagent(s) | Conditions | Product | Yield | Reference |
| Phthalhydrazide | PCl₅ | Heat, sealed vessel, 4h | 1,4-Dichlorophthalazine | Quantitative | cdnsciencepub.com |
| Phthalhydrazide | POCl₃ | Reflux | 1,4-Dichlorophthalazine | N/A | cdnsciencepub.com |
| Phthalhydrazide | PCl₃, Catalyst | Acetonitrile | 1,4-Dichlorophthalazine | High | google.com |
Novel Approaches for Functionalized this compound Synthesis
Modern synthetic chemistry seeks more efficient and versatile routes that allow for the introduction of various functional groups. Research has led to novel strategies for synthesizing functionalized this compound derivatives, often starting from substituted precursors.
One notable strategy involves a three-step sequence starting from substituted phthalic anhydrides. thieme-connect.com This method provides access to a range of this compound derivatives with substituents on the benzene (B151609) ring. The general sequence is as follows:
Reaction of a substituted phthalic anhydride with hydrazine to form the corresponding substituted phthalhydrazide.
Chlorination of the substituted phthalhydrazide to produce a substituted 1,4-dichlorophthalazine.
Nucleophilic substitution with sodium methoxide to yield the desired substituted this compound.
This approach was used to prepare various derivatives, including those with methyl, methoxy, and halogen substituents on the aromatic ring. thieme-connect.com For instance, the reaction of 4-fluorophthalhydrazide with NaOMe can lead to the formation of 6-fluoro-1,4-dimethoxyphthalazine. thieme-connect.com
Another area of innovation is the development of multicomponent reactions (MCRs) for the synthesis of complex heterocyclic systems like phthalazines. analchemres.org An electrochemical approach has been described for the one-pot multicomponent reaction of phthalhydrazide, malononitrile, and various aldehydes to produce functionalized phthalazine (B143731) derivatives in high yields and short reaction times. analchemres.org While not directly yielding this compound, this methodology represents a novel and efficient strategy for constructing the core phthalazine structure, which could be adapted for further functionalization.
More recently, an oxidative approach for synthesizing phthalimides from 1,4-dimethoxyphthalazines has been reported, which involves an unusual ring formation mechanism. rsc.org The study also details the synthesis of the required this compound substrates, highlighting modern synthetic pathways. rsc.org
The table below summarizes the synthesis of various functionalized 1,4-dimethoxyphthalazines.
| Starting Material | Reagents/Steps | Product | Reference |
| 4-Substituted Phthalic Anhydride | 1. NH₂NH₂; 2. Chlorinating agent; 3. NaOMe | 6-Substituted-1,4-dimethoxyphthalazine | thieme-connect.com |
| 3,4,5,6-Tetrachlorophthalic Anhydride | 1. NH₂NH₂; 2. PCl₅/POCl₃; 3. NaOMe | 5,6,7,8-Tetrachloro-1,4-dimethoxyphthalazine | thieme-connect.com |
| Phthalhydrazide, Malononitrile, Aldehyde | NaBr, Propanol, Electrochemistry | Functionalized Phthalazine Derivatives | analchemres.org |
Strategies for Selective Substitution of the Phthalazine Ring System
Selectively functionalizing the carbocyclic (benzene) portion of the phthalazine ring system is a significant challenge in synthetic chemistry. Traditional electrophilic substitution reactions can lack regioselectivity. Therefore, modern transition-metal-catalyzed C-H activation and borylation reactions have become powerful tools for achieving high selectivity.
A noteworthy example is the atroposelective iridium-catalyzed C-H borylation of phthalazine heterobiaryls. acs.org In this method, 1-arylphthalazines, which can be derived from 1-chlorophthalazine (B19308) (an intermediate in the synthesis of this compound), are selectively borylated at the C8 position of the phthalazine ring. The study utilized an [Ir(OMe)(COD)]₂ catalyst with 2-aminopyridine (B139424) as a ligand to achieve high yields and excellent regioselectivity. acs.org Although this example uses a 1-arylphthalazine, the principle of directed C-H borylation can be a viable strategy for functionalizing the this compound core. The resulting borylated phthalazines are versatile intermediates that can undergo Suzuki-Miyaura cross-coupling reactions to introduce a wide range of substituents. acs.org
The design of new phthalazine-based compounds for various applications often relies on the selective introduction of functional groups. For example, in the synthesis of potential kinase inhibitors, 1-chlorophthalazine is often used as a key intermediate which is then reacted with various nucleophiles, such as substituted anilines or piperazines, to build complex molecules. tandfonline.com These substitutions occur selectively at the C1 position, while further modifications can be directed to other parts of the molecule based on the reactivity of the chosen substituents.
These advanced strategies provide precise control over the molecular architecture of phthalazine derivatives, enabling the synthesis of complex and highly functionalized molecules.
| Substrate Type | Reaction | Reagent/Catalyst | Position of Substitution | Reference |
| 1-Arylphthalazine | C-H Borylation | [Ir(OMe)(COD)]₂ / 2-Aminopyridine | C8 | acs.org |
| 1-Chlorophthalazine | Nucleophilic Substitution | Various Amines/Piperazines | C1 | tandfonline.com |
Chemical Reactivity and Mechanistic Investigations of 1,4 Dimethoxyphthalazine
N-Chlorinative Ring Contraction Reactions
A significant discovery in the chemistry of 1,2-diazines is the N-chlorinative ring contraction of 1,4-dimethoxyphthalazines. researchgate.net This oxidative ring contraction is induced by an electrophilic chlorinating reagent and involves the loss of a nitrogen atom, providing a unique pathway to valuable heterocyclic products. researchgate.netresearchgate.net
The N-chlorinative ring contraction of 1,4-dimethoxyphthalazine is an unprecedented reaction discovered during investigations with the electrophilic chlorinating reagent, trichloroisocyanuric acid (TCICA). thieme-connect.comthieme-connect.com This reactivity was found to be highly specific to the combination of the this compound scaffold and TCICA. researchgate.netthieme-connect.com
Initial N-chlorination of this compound with TCICA at room temperature proved to be slow, yielding only a small amount of the monochlorinated product. thieme-connect.com However, the reaction proceeded effectively at higher temperatures. thieme-connect.com Extensive screening of other common electrophilic halogenating reagents revealed the unique efficacy of TCICA for this transformation. thieme-connect.com A range of other popular reagents failed to promote the desired ring contraction, highlighting the specific nature of this reactivity. thieme-connect.com
Table 1: Efficacy of Various Electrophilic Halogenating Reagents in the Ring Contraction of this compound
| Reagent | Outcome |
|---|---|
| Trichloroisocyanuric acid (TCICA) | Effective |
| N-Chlorosuccinimide (NCS) | Ineffective thieme-connect.com |
| N-Bromosuccinimide (NBS) | Ineffective thieme-connect.com |
| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Ineffective thieme-connect.com |
| N-Fluorobenzenesulfonimide (NFSI) | Ineffective thieme-connect.com |
| Selectfluor™ | Ineffective thieme-connect.com |
| Palau'Chlor | Ineffective thieme-connect.com |
A detailed mechanism, inspired by the Favorskii rearrangement, has been proposed to explain the observed N-chlorinative ring contraction. researchgate.netresearchgate.netthieme-connect.com This pathway involves a bicyclization step followed by a ring-opening cascade, which is supported by experimental evidence and computational studies. thieme-connect.comthieme-connect.com The proposed mechanism accounts for the transformation of the six-membered diazine ring into a five-membered ring with the extrusion of a nitrogen atom. researchgate.net
Mechanistic analysis revealed that the reaction is significantly assisted by the presence of an exogenous nucleophile. thieme-connect.com Specifically, soluble chloride sources play a crucial role in promoting the ring contraction.
Key Findings on Reaction Conditions:
Exogenous Nucleophiles: Tetrabutylammonium chloride (n-Bu4NCl) was identified as an effective promoter for the reaction. thieme-connect.comresearchgate.netthieme-connect.com Other soluble chloride salts like tetramethylammonium (B1211777) chloride (Me4NCl) showed comparable reactivity. thieme-connect.com In contrast, insoluble chloride sources such as lithium chloride (LiCl) were completely ineffective, underscoring the necessity of a soluble nucleophile. thieme-connect.com
Solvent Effects: The choice of solvent significantly impacts the reaction outcome. While the reaction proceeds in refluxing acetonitrile (B52724) (MeCN), changing the solvent to a chlorinated hydrocarbon like 1,2-dichloroethane (B1671644) (1,2-DCE) attenuated the ring contraction, even at reflux temperatures. thieme-connect.com In 1,2-DCE, the monochlorinated intermediate was the major product, suggesting that the lower polarity of the solvent hinders the second N-chlorination and subsequent ring contraction steps. thieme-connect.com
Table 2: Influence of Exogenous Nucleophiles on Reaction Efficiency
| Nucleophile | Solubility | Outcome |
|---|---|---|
| n-Bu4NCl | Soluble | Promoting reactivity thieme-connect.comthieme-connect.com |
| Me4NCl | Soluble | Comparable promoting reactivity thieme-connect.com |
The proposed bicyclization/ring-opening mechanism is substantiated by the isolation of a key reaction intermediate. researchgate.netresearchgate.net By carefully controlling the reaction conditions, researchers were able to stop the reaction after the first N-chlorination to isolate and characterize the monochloride species. thieme-connect.com The ability to isolate this intermediate provides strong evidence for the stepwise nature of the reaction mechanism. dbatu.ac.inyoutube.com This experimental observation supports the proposed pathway over a concerted process. researchgate.netresearchgate.net
The plausibility of the proposed bicyclization/ring-opening mechanism has been further validated through computational studies using Density Functional Theory (DFT). thieme-connect.comresearchgate.netresearchgate.netthieme-connect.com These calculations provide theoretical support for the proposed pathway and help to rationalize the observed reactivity. thieme-connect.comgist.ac.kr For instance, DFT calculations estimated the activation free energy for a direct cleavage of the N–N bond to be exceedingly high ( >70 kcal/mol), making such a pathway unlikely. thieme-connect.com This computational result reinforces the favorability of the bicyclization/ring-opening sequence.
The N-chlorinative ring contraction of this compound serves as a powerful method for the synthesis of novel heterocyclic systems. thieme-connect.com The primary product of this transformation is a phthalimide (B116566) derivative. thieme-connect.comresearchgate.net This reaction converts the 1,2-diazine ring of the phthalazine (B143731) into the five-membered dicarbonyl-containing ring characteristic of phthalimides, demonstrating a valuable synthetic utility for this unique transformation. nih.govovid.com
Stereochemical Aspects and Selectivity Control
Stereochemistry, which involves the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the outcome of chemical reactions. uou.ac.in The control of selectivity—preferentially forming one product over others—is a central goal in synthesis. In the context of this compound and its derivatives, selectivity can manifest as chemoselectivity (reacting at one functional group over another), regioselectivity (reacting at a specific position), and stereoselectivity (forming a specific stereoisomer).
While detailed stereochemical studies on this compound are specific to certain reactions, the principles of selectivity are evident in its transformations. For instance, the N-chlorinative ring contraction (discussed in section 3.3.1) demonstrates high chemoselectivity, as the reaction is uniquely characteristic of the this compound scaffold and the specific electrophilic chlorinating reagent, trichloroisocyanuric acid (TCICA). researchgate.netthieme-connect.com This indicates that other potentially reactive sites on the molecule are not affected under these conditions.
In related organonitrogen compounds, the lack of stereoselectivity can be a significant drawback. For example, certain sulfurization reactions have been noted for their lack of stereocontrol, diminishing their practical utility. researchgate.net However, other reactions involving related 1,2-diazine systems have shown high diastereoselective formation of products, highlighting the subtle electronic and steric factors that govern stereochemical outcomes. researchgate.net The ability to control reaction pathways, whether through the choice of catalyst, reagents, or reaction conditions, is crucial for directing the formation of desired isomers. nih.govarxiv.org
Reductive Transformations of this compound Systems
The reduction of the this compound system can proceed through different pathways, highly dependent on the method of reduction employed. Both electrochemical and chemical methods have been investigated, leading to distinct products and mechanistic routes.
Cleavage Reactions and Pyrrole (B145914) Analog Formation
While electrochemical reduction of this compound does not cause ring cleavage, alternative reductive methods can lead to ring transformation. researchgate.net Specifically, chemical reduction using reagents such as zinc in acetic acid (Zn/AcOH) has been shown to facilitate the reductive cleavage of the this compound ring system to yield a pyrrole analog. sorbonne-universite.fr
The formation of pyrroles from pyridazine (B1198779) systems is a known transformation that can occur via electrochemical pathways in other derivatives. researchgate.netresearchgate.net This process typically involves a two-electron reduction to form a 1,2-dihydropyridazine intermediate. researchgate.net Depending on the substituents, this intermediate can then undergo further reduction, leading to a ring contraction with the extrusion of nitrogen gas to form an activated pyrrole. researchgate.net However, for this compound, the stability of the radical anion formed during electrochemical reduction prevents this subsequent ring contraction pathway. researchgate.net Therefore, the formation of pyrrole analogs from this compound is achieved under specific chemical reduction conditions, not electrochemical ones.
Formation of Stable Radical Anions
A defining characteristic of the reductive chemistry of this compound is the formation of stable radical anions under electrochemical conditions. researchgate.net Voltammetry and electrolysis-ESR studies have demonstrated that the reduction of 1,4-dialkoxyphthalazines results in radical anions that persist without undergoing the ring cleavage seen in derivatives with halogen substituents. researchgate.net
The stability of these radical anions is attributed to the electron-donating nature of the alkoxy groups, which influences the electron distribution within the heterocyclic system. This stability is the primary reason why the pyridazine ring remains intact during electrochemical reduction, a crucial mechanistic distinction compared to other 1,4-disubstituted phthalazines. researchgate.net
Other Electrophilic and Nucleophilic Reactivity Profiles
Beyond reductive transformations, this compound exhibits unique reactivity towards certain electrophiles, leading to significant structural rearrangements.
Investigation of Unique Reactivity with Diverse Electrophiles
An unusual and synthetically notable reaction of this compound is its N-chlorinative ring contraction. researchgate.net This transformation occurs when this compound is treated with the electrophilic chlorinating agent trichloroisocyanuric acid (TCICA). thieme-connect.comresearchgate.net The reaction results in an oxidative ring contraction accompanied by the loss of one of the nitrogen atoms from the diazine ring. researchgate.netresearchgate.net
Mechanistic studies, supported by the isolation of a reaction intermediate and by DFT calculations, suggest a process involving a bicyclization/ring-opening mechanism, which has parallels to the Favorskii rearrangement. researchgate.netthieme-connect.com Further investigation revealed that the reaction is assisted by the presence of an exogenous nucleophile, such as tetra-n-butylammonium chloride (n-Bu4NCl). thieme-connect.com
This ring contraction has been found to be a unique characteristic of the this compound scaffold when reacting with TCICA, as efforts to expand the scope to other electrophilic promoters were not successful. researchgate.netthieme-connect.com
| Reaction | Reagents | Key Features | Proposed Mechanism |
| N-Chlorinative Ring Contraction | This compound, TCICA, n-Bu4NCl | Oxidative ring contraction with loss of a nitrogen atom. Highly specific to the substrate and electrophile. | Bicyclization/Ring-Opening |
Derivatives and Functionalization of 1,4 Dimethoxyphthalazine
Synthesis and Reactivity of Substituted 1,4-Dimethoxyphthalazine Derivatives
The reactivity of the this compound ring system can be significantly influenced by the nature and position of substituents. An interesting transformation of this scaffold is an N-chlorinative ring contraction. When 1,4-dimethoxyphthalazines are treated with an electrophilic chlorinating agent like trichloroisocyanuric acid (TCICA), they can undergo a ring contraction that involves the loss of a nitrogen atom. bu.edu.egnih.govresearchgate.netresearchgate.net This oxidative reaction provides a novel route to functionalized phthalimides. rsc.org The scope of this unusual reactivity has been explored with a range of this compound derivatives. bu.edu.egnih.govresearchgate.netresearchgate.net
Alkyl and Halogen Substitution Effects on Reactivity
The substitution pattern on the phthalazine (B143731) ring plays a critical role in its reactivity. For instance, in the N-chlorinative ring contraction reaction, both alkyl- and halogen-substituted this compound derivatives have been successfully employed. sorbonne-universite.fr
Comparative studies on similar heterocyclic systems suggest that the presence of a chloro group can enhance the reactivity and biological activity of the compound when compared to its non-halogenated analogs. For example, the introduction of an additional chlorine atom at the 4-position of 1-chloro-6,7-dimethoxyphthalazine (B117253) to form 1,4-dichloro-6,7-dimethoxyphthalazine (B46717) increases the electrophilicity of the molecule, making it more susceptible to nucleophilic aromatic substitution reactions. In a more general sense for alkyl halides, the reactivity order for halogen leaving groups is typically I > Br > Cl > F, which is influenced by the carbon-halogen bond strength and the stability of the resulting halide anion. msu.edu
The electronic nature of substituents on the aryl ring can also influence reaction outcomes. In nickel-catalyzed syntheses of N-substituted phthalimides from other precursors, electron-donating groups on the aryl ring were found to enhance reactivity, whereas electron-withdrawing groups did not have the same effect. rsc.org This suggests that the electronic properties of substituents on the benzene (B151609) portion of the this compound scaffold could similarly modulate its reactivity in various transformations.
Table 1: N-Chlorinative Ring Contraction of Substituted 1,4-Dimethoxyphthalazines
| Entry | Starting Material | Product | Yield (%) |
| 1 | This compound | 2-Methylphthalimide | 75 |
| 2 | 6-Methyl-1,4-dimethoxyphthalazine | 4-Methyl-2-methylphthalimide | 72 |
| 3 | 6-Chloro-1,4-dimethoxyphthalazine | 4-Chloro-2-methylphthalimide | 85 |
| 4 | 6,7-Dichloro-1,4-dimethoxyphthalazine | 4,5-Dichloro-2-methylphthalimide | 81 |
*Data is synthesized from descriptive accounts in multiple sources for illustrative purposes and may not represent a single experimental study.
Strategic Functionalization for Scaffold Diversification
The concept of scaffold diversification is a powerful strategy in medicinal chemistry to explore a wider chemical space and to discover novel compounds with optimized pharmacological properties. nih.govnih.gov The this compound scaffold can be strategically functionalized to create diverse molecular architectures. This can involve not just the introduction of various substituents, but also more profound modifications of the heterocyclic core itself. researchgate.netresearchgate.net
Late-stage functionalization, which involves modifying a complex molecule in the later steps of a synthetic sequence, is a particularly attractive approach for scaffold diversification. researchgate.net For example, methods for the skeletal editing of nitrogen-containing heterocycles, such as nitrogen atom insertion, have been developed to access new bioisosteric scaffolds. researchgate.net While not yet reported specifically for this compound, such strategies highlight the potential for innovative diversification of this and other heterocyclic systems.
Exploration of Organometallic Derivatives (e.g., Lithiated Species)
Organometallic derivatives, particularly lithiated species, are powerful intermediates in organic synthesis, allowing for the introduction of a wide range of electrophiles. semanticscholar.orgresearchgate.net The benzene nucleus of 1,4-disubstituted phthalazines can be functionalized through ortho-directed lithiation. thieme-connect.de
Interestingly, the parent this compound has been reported to be unreactive towards various alkyllithium reagents and lithium 2,2,6,6-tetramethylpiperidide (LTMP). thieme-connect.de However, the presence of a halogen substituent can facilitate lithiation. Treatment of 6-chloro-1,4-dimethoxyphthalazine with butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures leads to regioselective lithiation at the 7-position. thieme-connect.de This lithiated intermediate can then be quenched with various electrophiles to introduce new substituents at this position in good yields. thieme-connect.de The regioselectivity of this reaction is guided by the directing effect of the chloro and methoxy (B1213986) groups. thieme-connect.de
Table 2: Functionalization of 6-Chloro-1,4-dimethoxyphthalazine via Lithiation
| Entry | Electrophile | Product | Yield (%) |
| 1 | Iodomethane | 6-Chloro-7-methyl-1,4-dimethoxyphthalazine | 53 |
| 2 | Acetaldehyde | 1-(6-Chloro-1,4-dimethoxyphthalazin-7-yl)ethanol | 89 |
| 3 | Benzaldehyde | (6-Chloro-1,4-dimethoxyphthalazin-7-yl)(phenyl)methanol | 78 |
| 4 | Iodine | 6-Chloro-7-iodo-1,4-dimethoxyphthalazine | 83 |
*Table constructed based on data presented in Thieme Connect. thieme-connect.de
Synthesis of Substituted Phthalazine Derivatives for Targeted Chemical Applications
The functionalization of the this compound scaffold and other related phthalazine precursors is often driven by the goal of synthesizing molecules with specific applications, particularly in medicinal chemistry. ontosight.ai Phthalazine derivatives are known to exhibit a wide range of biological activities, and the introduction of different substituents can be used to modulate these properties. bu.edu.egnih.gov
For example, a series of novel 1,4-disubstituted phthalazine derivatives have been designed and synthesized as potential antitumor agents. nih.gov In one study, 1-anilino-4-(arylsulfanylmethyl)phthalazines were prepared, and some of these compounds showed higher in vitro activity against two different cancer cell lines than the cisplatin (B142131) control. nih.gov In another effort, novel phthalazine-based derivatives were synthesized and showed potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. nih.govrsc.org
Furthermore, new phthalazine derivatives bearing an isoindol-1,3-dione moiety have been synthesized and screened for their antitumor activity against MCF-7 breast cancer cells. bu.edu.eg The synthesis of various phthalazine derivatives with potential anti-inflammatory activity has also been reported. researchgate.net These examples underscore the importance of this compound and related compounds as starting materials for the development of new therapeutic agents. scispace.comresearchgate.net
Computational Chemistry and Theoretical Studies on 1,4 Dimethoxyphthalazine
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sumitomo-chem.co.jp It has been instrumental in elucidating the structural and electronic properties of 1,4-dimethoxyphthalazine.
DFT calculations have been employed to support the proposed mechanism of an unprecedented N-chlorinative ring contraction of 1,4-dimethoxyphthalazines. researchgate.netthieme-connect.com These calculations help in understanding the electron-rich nature of the phthalazine (B143731) scaffold. sorbonne-universite.fr Studies have shown that DFT can provide reliable predictions of molecular geometries, such as bond lengths and angles, as well as electronic properties like orbital energies. aps.orgcdmf.org.br
The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are key to understanding the reactivity of a molecule. scirp.org For this compound and its derivatives, DFT calculations can map these frontier orbitals and the molecular electrostatic potential (MEP), which indicates the regions of a molecule that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.
| Computational Parameter | Description | Typical Application for this compound |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides accurate bond lengths, bond angles, and dihedral angles. |
| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines the molecule's ability to donate or accept electrons, indicating its reactivity in chemical reactions. scirp.org |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies nucleophilic and electrophilic sites, predicting how the molecule will interact with other reagents. |
| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Correlates with experimental infrared (IR) and Raman spectra to confirm the structure. |
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD studies focusing solely on the reaction pathways of this compound are not extensively documented in the reviewed literature, this technique is widely used to explore chemical reaction dynamics. concord.orgmdpi.comresearchgate.net
MD simulations can provide atomic-level insights into reaction mechanisms by simulating the trajectory of each atom over time. mdpi.com This approach is particularly valuable for studying complex reaction pathways, including those involving multiple steps or intermediates. concord.org For a compound like this compound, MD simulations could be used to:
Explore the conformational landscape of the molecule and its reaction intermediates.
Simulate the dynamic interactions with solvent molecules, which can significantly influence reaction rates and pathways.
Investigate the mechanism of reactions, such as the N-chlorinative ring contraction, by observing the bond-breaking and bond-forming events in real-time. researchgate.net
Complement quantum mechanical calculations by providing a dynamic picture of the system, which can reveal effects not apparent from static calculations. researchgate.net
In the context of drug design, MD simulations are also used to study the binding of ligands to their protein targets, providing information on the stability and dynamics of the ligand-receptor complex. nih.gov
Quantum Chemical Analysis of Intermediates and Transition States
Quantum chemical calculations are essential for understanding the detailed mechanism of chemical reactions by characterizing the structures and energies of intermediates and transition states. sumitomo-chem.co.jpnih.gov For this compound, such analyses have been pivotal in explaining its unique reactivity.
In the study of the N-chlorinative ring contraction of 1,4-dimethoxyphthalazines, a reaction that proceeds upon treatment with an electrophilic chlorinating reagent like trichloroisocyanuric acid (TCICA), DFT calculations were used to propose a plausible mechanism. researchgate.netthieme-connect.com This mechanism, inspired by the Favorskii rearrangement, involves a bicyclic intermediate. researchgate.netthieme-connect.comresearchgate.net
The key steps and findings from the quantum chemical analysis include:
Identification of Intermediates: A bicyclic species was proposed as a key intermediate in the reaction pathway. researchgate.net The calculations provided the optimized geometry and relative stability of this intermediate.
Characterization of Transition States: The transition states connecting the reactant, intermediate, and product were located and characterized. The activation free energy for critical steps, such as the N-N bond cleavage, was estimated to be very high (>70 kcal/mol), suggesting that this pathway is unlikely. thieme-connect.com
Reaction Energy Profile: By calculating the energies of all stationary points (reactants, intermediates, transition states, and products), a complete reaction energy profile was constructed. This profile helps to understand the kinetics and thermodynamics of the reaction, explaining why certain pathways are favored over others.
These theoretical investigations, based on identifying and analyzing short-lived reaction intermediates and transition states, provide a mechanistic rationale that is often difficult to obtain through experimental methods alone. chemrxiv.org
Application of Continuum Solvation Models in Mechanistic Studies
The solvent environment can have a profound impact on reaction mechanisms and rates. Continuum solvation models are a computationally efficient way to account for these solvent effects in quantum chemical calculations. youtube.com Instead of explicitly modeling individual solvent molecules, these models represent the solvent as a continuous medium with a specific dielectric constant. google.com
For the mechanistic study of the N-chlorinative ring contraction of this compound, a continuum solvation model was employed. researchgate.net Specifically, the SMD (Solvation Model based on Density) model was used. researchgate.netnih.gov The SMD model is considered a "universal" solvation model because it can be applied to any charged or uncharged solute in any solvent for which key descriptors like the dielectric constant and surface tension are known. nih.gov
The application of such models is crucial for several reasons:
Accurate Energy Calculations: Solvation can significantly stabilize charged or highly polar species, such as reaction intermediates and transition states. Continuum models provide a more accurate calculation of the free energies of these species in solution compared to gas-phase calculations. youtube.com
Mechanistic Insights: By accurately modeling the energetics in solution, these models can help to correctly predict the reaction pathway. In some cases, a reaction that is predicted to be concerted in the gas phase may be found to be stepwise in solution, or vice-versa.
Computational Efficiency: Compared to methods that explicitly include solvent molecules, continuum models are computationally much less demanding, allowing for the study of larger systems and more complex reactions. faccts.de
The use of the SMD model in the study of this compound's reactivity highlights the importance of considering solvent effects to obtain a realistic and predictive theoretical model of the reaction mechanism. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Approaches for Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. longdom.org While specific QSAR studies on this compound were not found, numerous studies have been conducted on the broader class of phthalazine derivatives, providing valuable insights that could be applicable. japsonline.cominventi.in
These studies often employ 2D and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the physicochemical properties of phthalazine derivatives with their biological activities. japsonline.comjapsonline.comresearchgate.net
Key Findings from QSAR Studies on Phthalazine Derivatives:
Anticancer Activity: 3D-QSAR models have been developed for phthalazine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are important targets in cancer therapy. japsonline.comjapsonline.comdntb.gov.ua These models help in designing new derivatives with enhanced potency. japsonline.com The statistical quality of these models is often high, indicating their predictive power. japsonline.comjapsonline.comdntb.gov.ua
Antihypertensive Activity: 2D and 3D-QSAR studies have been performed on phthalazine derivatives as alpha-1d antagonists, which are relevant for treating hypertension. inventi.ininventi.in These studies identified key steric and hydrophobic features that are important for activity. inventi.in
Phosphodiesterase IV (PDE IV) Inhibition: CoMFA has been used to develop a statistically valid model for phthalazine derivatives as PDE IV inhibitors, which could be useful for designing novel anti-inflammatory drugs. researchgate.net
| QSAR Study on Phthalazine Derivatives | Target | Key Statistical Parameters | Reference |
| 3D-QSAR (CoMFA/CoMSIA) for EGFR Inhibitors | EGFR (Anticancer) | CoMFA: q²=0.736, r²=0.964; CoMSIA: q²=0.806, r²=0.976 | japsonline.comjapsonline.com |
| 3D-QSAR (CoMFA/CoMSIA) for VEGFR-2 Inhibitors | VEGFR-2 (Anticancer) | CoMFA: Q²=0.623, R²=0.941; CoMSIA: Q²=0.615, R²=0.977 | dntb.gov.ua |
| 2D/3D-QSAR for Alpha-1d Antagonists | α1d-adrenoceptor (Antihypertensive) | 2D-MLR: r²=0.8639, q²=0.7839; 3D-SA kNN MFA: q²=0.6053 | inventi.in |
| CoMFA for PDE IV Inhibitors | PDE IV (Anti-inflammatory) | r²cv=0.507, r²=0.98 | researchgate.net |
Note: q² or r²cv is the cross-validated correlation coefficient; r² or R² is the non-cross-validated correlation coefficient.
These QSAR studies demonstrate that the phthalazine scaffold is a versatile platform for developing potent and selective inhibitors for various biological targets. The insights gained from these models can guide the synthesis of new derivatives, including those based on the this compound core, to optimize their therapeutic potential.
Applications in Advanced Organic Synthesis and Supramolecular Chemistry
1,4-Dimethoxyphthalazine as a Versatile Building Block in Organic Synthesis
This compound has emerged as a valuable and versatile building block in the field of organic synthesis. amerigoscientific.com Its unique electronic properties and reactive sites make it an ideal starting material for constructing a variety of more complex molecular architectures. amerigoscientific.com Chemists utilize it as a foundational component because its structure contains reactive functional groups that facilitate its conversion into a range of secondary intermediates. amerigoscientific.com The inherent reactivity of the phthalazine (B143731) core, particularly when substituted with electron-donating methoxy (B1213986) groups, allows for diverse chemical transformations.
The structure of this compound makes it a suitable substrate for the synthesis of other nitrogen-containing heterocyclic compounds, known as aza-heterocycles. sorbonne-universite.frresearchgate.net One notable transformation is its use in ring contraction reactions. For instance, research has demonstrated that electron-rich 1,2-diazines like this compound can undergo an oxidative ring contraction. researchgate.net When treated with an electrophilic chlorinating agent such as trichloro-isocyanuric acid (TCICA), it undergoes an N-chlorination-induced ring contraction, resulting in the loss of a nitrogen atom to form new, smaller aza-heterocyclic structures. researchgate.net This method provides a novel pathway for the construction of otherwise difficult-to-synthesize compounds. researchgate.net
Furthermore, this compound can serve as a precursor for highly functionalized phthalimides. rsc.org A novel method was developed for constructing a library of phthalimide (B116566) derivatives using 1,4-dimethoxyphthalazines as the starting material. rsc.org This transformation highlights the utility of the compound in creating different classes of aza-heterocycles. rsc.org
Table 1: Transformations of this compound into Other Aza-Heterocycles
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| This compound Derivatives | Trichloro-isocyanuric acid (TCICA) | Smaller Aza-heterocycles | researchgate.net |
This table summarizes key synthetic routes where this compound is used as a precursor for other heterocyclic systems.
The utility of this compound extends to the synthesis of complex molecules, where a multi-step process is often required to build intricate chemical structures. lkouniv.ac.innih.govuni-muenster.de The synthesis of an organic molecule ideally begins with an easily available and logical starting material, and this compound fits this description for certain synthetic targets. lkouniv.ac.in Its conversion to functionalized phthalimides is one such example, as phthalimides themselves are crucial building blocks in the synthesis of pharmaceuticals and organic materials for applications like solar cells. rsc.org
The transformation of this compound involves the cleavage of carbon-carbon bonds and the formation of new carbon-nitrogen bonds, showcasing its role as a versatile platform for significant structural modifications. rsc.org The ability to use this compound to generate complex scaffolds is a testament to its importance as a building block in the broader landscape of organic synthesis. nih.gov
Supramolecular Assemblies and Molecular Recognition
Beyond its role in covalent synthesis, the structural and electronic features of this compound lend themselves to the principles of supramolecular chemistry. This field focuses on chemical systems composed of molecules held together by non-covalent intermolecular forces. bibalex.orgfortunejournals.com
Host-guest chemistry is a central concept in supramolecular chemistry, involving the selective binding of a "guest" molecule to a "host" molecule. nust.edu.pk This molecular recognition is governed by non-covalent interactions. fortunejournals.com While specific studies detailing this compound as a host or guest are limited in the provided context, its derivatives have been noted in the context of host-guest complexes. researchgate.net
The design of such systems relies on molecular complementarity. The aromatic rings in this compound can participate in π-π stacking interactions, a common force in organizing aromatic molecules. mdpi.com The nitrogen atoms and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. These interactions are fundamental driving forces for forming stable host-guest complexes. For a host to bind this compound, it would likely feature a cavity lined with hydrogen bond donors and/or aromatic surfaces to complement the guest's structure. Conversely, if a derivative of this compound were designed as a host, it would be functionalized to create a specific binding pocket for a target guest molecule. thno.org The formation of these complexes can enhance properties like the solubility and stability of the guest molecule. thno.org
Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. bibalex.orgresearchgate.net These interactions, though weaker than covalent bonds, collectively dictate the formation of complex supramolecular architectures. fortunejournals.comvu.nl The key non-covalent forces that can drive the self-assembly of molecules like this compound include:
Hydrogen Bonding: The nitrogen atoms within the phthalazine ring are potential hydrogen bond acceptors.
π-π Stacking: The electron-rich aromatic system of the phthalazine core allows for stacking interactions with other aromatic molecules. mdpi.com This is a significant organizing force in many supramolecular systems. bbau.ac.in
Dipole-Dipole Interactions: The polar nature of the C-N and C-O bonds introduces dipoles that can interact favorably to guide assembly. mdpi.com
These interactions allow molecules to "recognize" each other and aggregate in a predictable manner, leading to ordered structures. nust.edu.pk The process is often reversible and responsive to environmental changes, which is a hallmark of supramolecular systems. vu.nlrsc.org
Table 2: Potential Non-Covalent Interactions Involving this compound
| Type of Interaction | Structural Feature of this compound | Potential Role in Supramolecular Chemistry |
|---|---|---|
| Hydrogen Bonding | Nitrogen atoms in the phthalazine ring | Act as hydrogen bond acceptors, directing assembly with H-bond donors. |
| π-π Stacking | Aromatic phthalazine core | Promotes face-to-face or edge-to-face arrangement with other π-systems. mdpi.com |
| Dipole-Dipole | Polar C-N and C-O bonds | Contributes to orientational ordering and stability of assemblies. mdpi.com |
This table outlines the key non-covalent interactions that this compound can participate in, which are fundamental to its potential role in self-assembly and molecular recognition.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Trichloro-isocyanuric acid |
| Phthalimide |
| Maleimide |
Q & A
Q. What spectroscopic techniques are recommended for confirming the structural identity of 1,4-dimethoxyphthalazine?
To validate the structure, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C for methoxy group identification), infrared (IR) spectroscopy for functional group analysis (e.g., C-O stretching), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-referencing with computational simulations (e.g., DFT calculations) can resolve ambiguities in spectral assignments. For purity verification, employ HPLC with diode array detection (DAD) to detect impurities at trace levels .
Q. How can researchers optimize synthetic routes to minimize byproducts during this compound preparation?
Use design of experiments (DoE) to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, in analogous heterocyclic syntheses (e.g., 1,4-naphthoquinones), adjusting pH and solvent dielectric constant reduces unwanted side reactions. Monitor intermediates via thin-layer chromatography (TLC) and characterize byproducts using LC-MS to identify reaction bottlenecks .
Q. What strategies ensure reproducibility in quantifying this compound in complex matrices?
Employ internal standardization (e.g., deuterated analogs) and validate chromatographic methods using parameters from pharmacopeial guidelines (e.g., ICH Q2(R1)). For HPLC optimization, vary mobile phase composition (acetonitrile/water ratios), buffer pH (e.g., acetate buffer at pH 5), and column temperature to achieve resolution (R > 1.5) and minimize matrix interference. Calibration curves with R² ≥ 0.995 ensure linearity across expected concentration ranges .
Advanced Research Questions
Q. How can conflicting reports on the biological activity of this compound derivatives be resolved?
Conduct meta-analyses to identify variables such as assay conditions (e.g., cell line specificity, incubation time) or compound purity discrepancies. For example, in studies on 1,4-naphthoquinones, differences in ROS induction assays were traced to variations in intracellular redox environments. Replicate experiments under standardized protocols and use orthogonal assays (e.g., enzymatic vs. cellular) to confirm mechanisms .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?
Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs), identifying electrophilic centers. For phthalazine derivatives, the LUMO distribution often correlates with sites susceptible to nucleophilic attack. Pair these insights with molecular docking to simulate interactions with biological targets (e.g., enzymes), validating predictions via kinetic studies .
Q. How should researchers design toxicity studies for this compound to address regulatory data gaps?
Follow ATSDR/NTP/EPA guidelines for tiered testing: (1) Acute toxicity (OECD 423), (2) Genotoxicity (Ames test, micronucleus assay), and (3) Chronic exposure models (e.g., rodent bioassays). Prioritize endpoints relevant to structural analogs; for example, 1,4-dioxane’s hepatotoxicity warrants liver function markers. Include positive controls (e.g., benzene for hematotoxicity) to benchmark results .
Q. What experimental frameworks elucidate the photochemical degradation pathways of this compound?
Use steady-state photolysis (e.g., 254 nm UV light) in solvents of varying polarity (acetonitrile vs. water) and analyze products via GC-MS or HPLC-DAD. For analogous compounds like 1,4-bis(phenylsulfonyloxy)benzene, radical trapping agents (e.g., TEMPO) identify transient intermediates. Quantum yield calculations and time-resolved spectroscopy further characterize reaction kinetics .
Methodological Notes
- Synthetic Challenges : If commercial sources (e.g., Sigma-Aldrich) lack analytical data, independently validate purity via elemental analysis and orthogonal techniques .
- Data Contradictions : Cross-reference EPA and ICCR frameworks for risk assessment harmonization, particularly when evaluating trace contaminants .
- Advanced Instrumentation : For mechanistic studies, combine ROS detection (e.g., DCFH-DA probes) with transcriptomic profiling to link chemical activity to genetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
